3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a benzo[d]oxazole ring, a pyrrolidine ring, a piperidine ring, and an oxazolidine-2,4-dione moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic synthesis techniques. A common synthetic route might include:
Formation of Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The benzo[d]oxazole and pyrrolidine moieties are coupled using a carbonylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Oxazolidine-2,4-dione Formation: The final step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidine-2,4-dione ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole and pyrrolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]oxazole ring can lead to the formation of benzoic acid derivatives, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of multiple heterocyclic rings suggests it could exhibit activity against a range of biological targets, including enzymes and receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure makes it a versatile intermediate for various applications.
Mechanism of Action
The mechanism of action of 3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]oxazole ring may interact with aromatic residues in proteins, while the pyrrolidine and piperidine rings could enhance binding affinity through hydrophobic interactions. The oxazolidine-2,4-dione moiety might participate in hydrogen bonding with target molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: Compounds like benzo[d]oxazole-2-carboxylic acid share the benzo[d]oxazole ring and exhibit similar chemical reactivity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid are structurally related and used in similar applications.
Piperidine Derivatives: Piperidine-4-carboxylic acid is another related compound with comparable properties.
Oxazolidine-2,4-dione Derivatives: Compounds like oxazolidine-2,4-dione itself are used as intermediates in organic synthesis.
Uniqueness
What sets 3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione apart is the combination of these diverse functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-17-12-28-20(27)24(17)13-7-10-22(11-8-13)18(26)15-5-3-9-23(15)19-21-14-4-1-2-6-16(14)29-19/h1-2,4,6,13,15H,3,5,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXZJULNKYFDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(CC4)N5C(=O)COC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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